molecular formula C13H14N2 B13221170 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile

Cat. No.: B13221170
M. Wt: 198.26 g/mol
InChI Key: BTBCTYZEVRDFGN-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound that features a unique structure combining a cyclopentane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indole derivative, with a cyclopentane-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism by which 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to desired therapeutic outcomes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
  • 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one

Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the carbonitrile group can enhance the compound’s ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carbonitrile

InChI

InChI=1S/C13H14N2/c14-8-10-3-4-12-11(7-10)13(9-15-12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,9H2

InChI Key

BTBCTYZEVRDFGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

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